

Application Notes and Protocols for (R)-Posenacaftor Sodium Solutions

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Compound of Interest

Compound Name: (R)-Posenacaftor sodium

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Abstract

(R)-Posenacaftor sodium is a substance under investigation with limited publicly available data regarding its solution preparation and stability. These application notes provide a generalized framework and detailed protocols for the preparation and stability assessment of **(R)-Posenacaftor sodium** solutions, intended to guide researchers in initiating their own experimental design. The following sections offer protocols for stock solution preparation, stability-indicating method development, and forced degradation studies, based on common practices for similar pharmaceutical compounds. All quantitative data presented are illustrative and should be confirmed experimentally.

(R)-Posenacaftor Sodium: Compound Information

Parameter	Value	Reference
IUPAC Name	sodium (S)-8-methyl-2-(3-methylbenzofuran-2-yl)-5-(1-(tetrahydro-2H-pyran-4-yl)ethoxy)quinoline-4-carboxylate	
Synonyms	(R)-PTI-801 (sodium), Posenacaftor sodium	[1] [2]
CAS Number	2095064-09-6	
Molecular Formula	C ₂₇ H ₂₆ NNaO ₅	[1]
Molecular Weight	467.5 g/mol	[1] [2]
Storage (Solid)	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[1]
Shipping (Solid)	Ambient temperature for a few weeks.	[1]

Preparation of (R)-Posenacaftor Sodium Stock Solutions

The solubility of **(R)-Posenacaftor sodium** in common laboratory solvents has not been extensively reported. Therefore, initial solubility testing is recommended. A common starting point for compounds with low aqueous solubility is the use of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution in an appropriate aqueous buffer.

Protocol 1: Preparation of a 10 mM (R)-Posenacaftor Sodium Stock Solution in DMSO

Materials:

- **(R)-Posenacaftor sodium** powder
- Dimethyl sulfoxide (DMSO), anhydrous

- Calibrated analytical balance
- Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
- Pipettes
- Vortex mixer
- Sonicator

Procedure:

- Calculate the required mass: Based on the molecular weight of 467.5 g/mol, the mass of **(R)-Posenacaftor sodium** required for a 10 mM solution can be calculated. For example, to prepare 1 mL of a 10 mM stock solution:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 467.5 g/mol = 4.675 mg
- Weighing: Accurately weigh the calculated amount of **(R)-Posenacaftor sodium** powder using a calibrated analytical balance.
- Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO (approximately 70-80% of the final volume).
- Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
- Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
- Storage: Store the stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.^[1] Based on general recommendations for stock solutions, short-term storage at 0-4°C may also be possible.^[1]

Illustrative Dilution Scheme:

Stock Concentration	Desired Concentration	Volume of Stock	Diluent Volume	Final Volume
10 mM	1 mM	100 µL	900 µL	1 mL
10 mM	100 µM	10 µL	990 µL	1 mL
10 mM	10 µM	1 µL	999 µL	1 mL

Stability Assessment of (R)-Posenacaftor Sodium Solutions

A stability-indicating analytical method is crucial for determining the shelf-life and appropriate storage conditions for **(R)-Posenacaftor sodium** solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)

Objective: To develop an HPLC method capable of separating the intact **(R)-Posenacaftor sodium** from its potential degradation products.

Instrumentation and Columns:

- HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- A reverse-phase column, such as a C18 or Phenyl-Hexyl column, is a good starting point.

Initial Method Parameters (to be optimized):

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH 2.5-7.5) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: To be determined by analyzing the UV spectrum of a dilute solution of **(R)-Posenacaftor sodium**.

- Column Temperature: 25-40°C.

Method Validation (as per ICH Q2(R1) guidelines): Once a suitable separation is achieved, the method should be validated for:

- Specificity (in the presence of degradation products)
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[3][4]

Procedure:

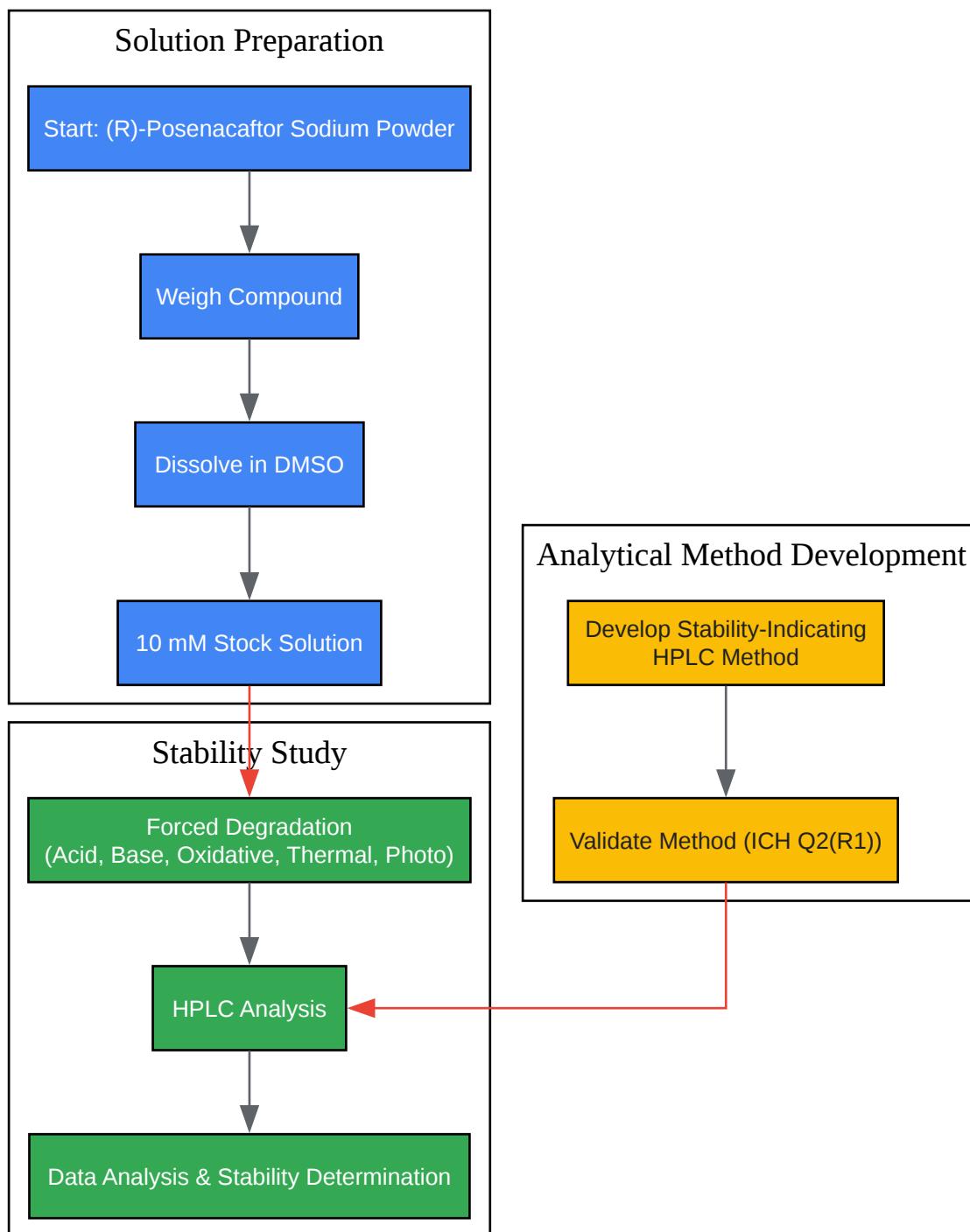
- Prepare a solution of **(R)-Posenacaftor sodium** at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Expose the solution to the following stress conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: Store the solution at 80°C for 48 hours.
- Photostability: Expose the solution to light according to ICH Q1B guidelines.
- At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
- Analyze the samples using the developed stability-indicating HPLC method.
- Analyze a control sample (unstressed) for comparison.

Illustrative Stability Data Table (Hypothetical):

Stress Condition	Time (hours)	(R)-Posenacaftor Sodium Remaining (%)	Number of Degradation Products
Control (RT)	0	100	0
0.1 M HCl, 60°C	24	85.2	2
0.1 M NaOH, 60°C	24	78.5	3
3% H ₂ O ₂ , RT	24	92.1	1
80°C	48	95.8	1
Photostability	-	99.1	0

Visual Representations

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Caption: Workflow for the preparation and stability testing of **(R)-Posenacaftor sodium** solutions.

Conclusion

The protocols outlined in these application notes provide a foundational approach for the preparation and stability assessment of **(R)-Posenacaftor sodium** solutions. Due to the limited availability of specific data for this compound, it is imperative that researchers conduct preliminary experiments to determine optimal conditions for solubilization and analysis. The successful execution of these studies will be critical for ensuring the quality, efficacy, and safety of **(R)-Posenacaftor sodium** in preclinical and clinical development.

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- To cite this document: BenchChem. [Application Notes and Protocols for (R)-Posenacaftor Sodium Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15496224#r-posenacaftor-sodium-solution-preparation-and-stability]

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